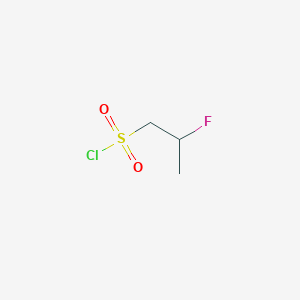

2-Fluoropropane-1-sulfonyl chloride

説明

2-Fluoropropane-1-sulfonyl chloride is an organofluorine compound with the molecular formula C₃H₆ClFO₂S. It is a sulfonyl chloride derivative, characterized by the presence of a fluorine atom attached to the propane backbone. This compound is used in various chemical reactions and has applications in different fields of scientific research .

準備方法

The synthesis of 2-Fluoropropane-1-sulfonyl chloride can be achieved through several methods. One common approach involves the reaction of propane-1-sulfonyl chloride with a fluorinating agent. This reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature . Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .

化学反応の分析

2-Fluoropropane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Addition Reactions: It can also undergo addition reactions with various reagents, resulting in the formation of new compounds.

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .

科学的研究の応用

Pharmaceutical Applications

2-Fluoropropane-1-sulfonyl chloride is primarily used in the synthesis of sulfonamide drugs and other bioactive compounds. Its applications include:

- Synthesis of Sulfonamides : The compound acts as a sulfonylating agent in the preparation of various sulfonamide derivatives, which are crucial in antibiotic and antidiabetic medications. For example, it has been utilized in the synthesis of compounds that inhibit specific enzymes related to bacterial growth .

- Intermediate in Drug Development : It serves as an intermediate in the synthesis of complex pharmaceutical agents, including those targeting cancer pathways. The ability to introduce fluorine atoms into drug molecules enhances their metabolic stability and biological activity .

Agrochemical Applications

The compound is also significant in agrochemical formulations:

- Pesticide Synthesis : this compound is used to create sulfonylurea herbicides, which inhibit specific enzymes in plants, leading to their death. These herbicides are widely used due to their effectiveness and low environmental impact .

Material Science Applications

In materials science, this compound finds uses in:

- Polymer Chemistry : It can be employed to modify polymer properties through sulfonation reactions, improving thermal stability and chemical resistance. This application is particularly relevant in the development of advanced materials for electronics and automotive industries .

Case Study 1: Synthesis of Antidiabetic Agents

A study demonstrated the use of this compound in synthesizing a novel series of sulfonamide derivatives that showed promising antidiabetic activity. The reaction involved coupling with various amines under controlled conditions, resulting in high yields and purity .

Case Study 2: Development of Herbicides

Research focused on the synthesis of a new class of herbicides using this compound as a key intermediate. These herbicides exhibited enhanced selectivity towards target weeds while minimizing damage to crops, showcasing the compound's potential in sustainable agriculture .

作用機序

The mechanism of action of 2-Fluoropropane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of covalent bonds with nucleophiles, such as amino acids in proteins. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles .

類似化合物との比較

2-Fluoropropane-1-sulfonyl chloride can be compared with other sulfonyl chlorides and fluorinated compounds:

Sulfonyl Chlorides: Compounds like methane sulfonyl chloride and benzene sulfonyl chloride share similar reactivity but differ in their structural properties and applications.

Fluorinated Compounds: Fluorinated sulfonyl chlorides, such as trifluoromethanesulfonyl chloride, have different reactivity profiles and are used in various specialized applications.

The uniqueness of this compound lies in its specific combination of fluorine and sulfonyl chloride functionalities, which confer distinct reactivity and application potential .

生物活性

2-Fluoropropane-1-sulfonyl chloride (CAS Number: 1146664-21-2) is a sulfonyl chloride compound that has garnered attention in various fields of scientific research, particularly in biochemical and pharmacological studies. This article delves into its biological activity, mechanisms of action, and potential applications based on recent findings.

Target Interaction

The primary mechanism of action for this compound involves nucleophilic substitution reactions with amines, alcohols, and phenols. This reactivity is characteristic of sulfonyl chlorides, allowing the formation of sulfonamides and other derivatives that can significantly alter biological functions.

Biochemical Pathways

Upon reacting with biological nucleophiles, this compound can form sulfonamides, which may influence various biochemical pathways. The alteration in function can lead to changes in cellular signaling processes and metabolic pathways, depending on the specific targets involved.

Cellular Effects

Research indicates that this compound can affect cell function through its interactions with cellular components. The formation of sulfonamides can disrupt normal cellular processes, potentially leading to therapeutic effects or cytotoxicity depending on the context of use .

Case Studies and Applications

- Enzyme Inhibition Studies : The compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. For instance, it has been shown to interact with specific enzymes, thereby providing insights into drug design and development.

- Radiolabeling Applications : In a study involving radiolabeling techniques, derivatives of this compound were evaluated for their stability and efficacy in bioconjugation processes. These findings suggest its potential use in developing targeted imaging agents for biomedical applications .

- Therapeutic Potential : The unique reactivity profile of this compound positions it as a candidate for developing new therapeutics targeting specific proteins involved in disease pathways. Its ability to covalently modify target proteins enhances its potential as a pharmacological tool .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Sulfonyl Chloride | Enzyme inhibition, potential therapeutic applications |

| Methane Sulfonyl Chloride | Sulfonyl Chloride | General reactivity with amines; less specific applications |

| Trifluoromethanesulfonyl Chloride | Fluorinated Sulfonyl | More reactive; used in specialized organic synthesis |

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Stability and Reactivity : The compound exhibits relative stability under physiological conditions while maintaining reactivity towards nucleophiles, making it suitable for various biochemical applications .

- Cell Permeability : Studies indicate that selected derivatives demonstrate significant cell permeability, allowing them to interact effectively with intracellular targets .

- Covalent Interactions : The ability to form covalent bonds with target proteins enhances its utility in drug discovery and development efforts aimed at modulating protein functions associated with diseases .

特性

IUPAC Name |

2-fluoropropane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClFO2S/c1-3(5)2-8(4,6)7/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSPTVLLUSZGIRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146664-21-2 | |

| Record name | 2-fluoropropane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。